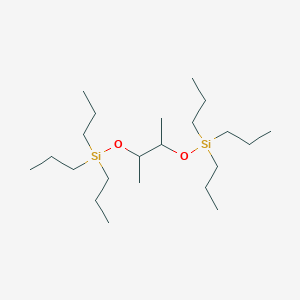![molecular formula C21H20N2O2 B14719187 methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate CAS No. 22776-60-9](/img/structure/B14719187.png)
methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as pharmacology, material sciences, and photophysics . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
The synthesis of methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate involves several steps. One common synthetic route includes the formation of intermediates such as 5,5-dimethyl-6,12-dihydrobenzo[c]acridin-7(5H)-one . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the activity of certain enzymes . Additionally, it has applications in the development of fluorescent materials for imaging and diagnostic purposes .
Mecanismo De Acción
The mechanism of action of methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate involves its interaction with DNA. The compound intercalates into the double-stranded DNA, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation is driven by charge transfer and π-stacking interactions between the polyaromatic chromophore and the base pairs of the DNA . The compound may also inhibit the activity of enzymes such as topoisomerases and telomerases, which are involved in DNA metabolism .
Comparación Con Compuestos Similares
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate can be compared with other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share a similar acridine core structure but differ in their substituents and biological activities. For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The unique structure of this compound, with its specific substituents, contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
22776-60-9 |
|---|---|
Fórmula molecular |
C21H20N2O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate |
InChI |
InChI=1S/C21H20N2O2/c1-21(2)12-15-18(13-8-4-6-10-16(13)21)22-17-11-7-5-9-14(17)19(15)23-20(24)25-3/h4-11H,12H2,1-3H3,(H,22,23,24) |
Clave InChI |
PUAOPRMWURPAIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)NC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


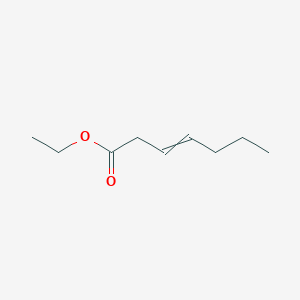
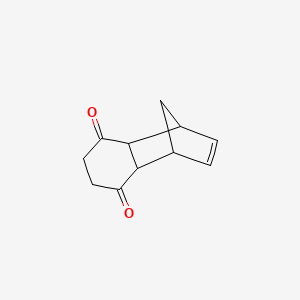
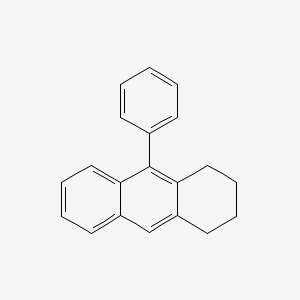
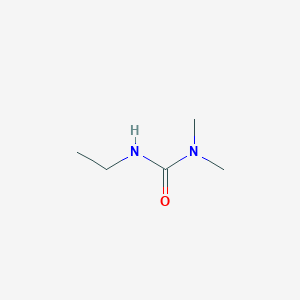
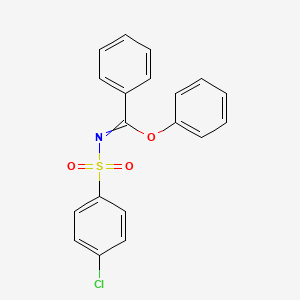

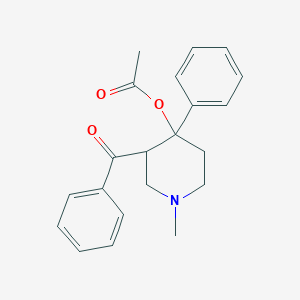
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
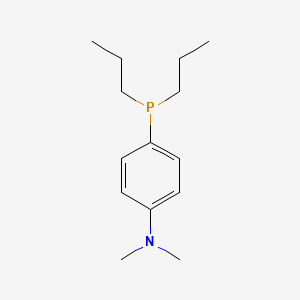
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

